Bms 182264 - 127749-54-6

Bms 182264

Catalog Number: EVT-262896
CAS Number: 127749-54-6
Molecular Formula: C15H19N5
Molecular Weight: 269.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 182264 is a bio-active chemical.
Source and Classification

BMS 182264 was developed by Bristol-Myers Squibb and is primarily studied for its pharmacological properties. It belongs to the class of potassium channel blockers, which are essential in regulating cellular excitability and neurotransmission. The chemical structure of BMS 182264 includes a benzonitrile moiety, which is integral to its mechanism of action.

Synthesis Analysis

The synthesis of BMS 182264 involves multiple steps typically characterized by organic synthesis techniques. While detailed synthetic routes are proprietary, the general approach includes:

  1. Formation of the Core Structure: The initial step often involves the creation of the benzonitrile framework through nitration and subsequent reactions to introduce substituents that enhance selectivity for hERG channels.
  2. Functionalization: Various functional groups are introduced to modify the compound's solubility and binding affinity. This may involve alkylation or acylation reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity necessary for biological testing.

The synthesis parameters, including temperature, pressure, and reaction times, are optimized to maximize yield and purity.

Molecular Structure Analysis

BMS 182264 has a complex molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₅N₃
  • Molecular Weight: Approximately 215.29 g/mol
  • Structural Features: The compound features a benzonitrile core with a cyano group attached to an amine, which is critical for its interaction with the hERG potassium channel.

The three-dimensional conformation of BMS 182264 can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target proteins.

Chemical Reactions Analysis

BMS 182264 participates in several chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reactions: The primary reaction involves binding to the hERG potassium channel, where it stabilizes the closed state of the channel, preventing ion flow.
  2. Metabolic Reactions: In vivo, BMS 182264 undergoes metabolic transformations via cytochrome P450 enzymes, leading to various metabolites that may retain pharmacological activity or contribute to toxicity.

Understanding these reactions is crucial for predicting pharmacokinetics and potential side effects.

Mechanism of Action

The mechanism of action of BMS 182264 primarily revolves around its role as a potassium channel blocker:

  • Inhibition of hERG Channels: By binding selectively to hERG channels, BMS 182264 prevents potassium ions from exiting the cell during repolarization phases of action potentials in cardiac tissues. This results in prolonged action potentials and can influence heart rhythm.
  • Vasorelaxation Effects: In vascular tissues, BMS 182264 induces vasorelaxation by modulating ion flow across cell membranes, leading to reduced vascular resistance and improved blood flow.

These mechanisms suggest potential applications in treating conditions like arrhythmias and hypertension.

Physical and Chemical Properties Analysis

BMS 182264 exhibits several physical and chemical properties that are relevant for its application:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can indicate purity levels and crystalline form stability.

These properties are essential for formulation development in pharmaceutical applications.

Applications

BMS 182264 has several potential scientific applications:

  1. Pharmacological Research: It serves as a tool compound for studying hERG channel function and pharmacology.
  2. Cardiovascular Therapeutics: Due to its potassium channel blocking properties, it may be explored for treating cardiac arrhythmias.
  3. Neuroscience Studies: Its effects on neuronal excitability make it a candidate for investigating neurological disorders where ion channel dysregulation is implicated.

Research continues into optimizing its efficacy and safety profiles for clinical use.

Introduction to BMS 182264 in Pharmacological Research

Historical Context of KATP Channel Modulators

ATP-sensitive potassium (KATP) channels are critical metabolic sensors that couple cellular energy status to membrane excitability. These channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B). The tissue-specific pairing of these subunits determines channel properties:

  • Pancreatic β-cells: Kir6.2/SUR1 channels regulate glucose-stimulated insulin secretion [3] [8].
  • Cardiac muscle: Kir6.2/SUR2A channels mediate cardioprotection during ischemia [3].
  • Vascular smooth muscle: Kir6.1/SUR2B channels control vasodilation [10].

First-generation KATP openers like cromakalim and pinacidil (Figure 1) emerged in the 1980s–1990s as potent vasodilators and antihypertensive agents. However, their lack of tissue selectivity led to significant limitations:

  • Unwanted cardiac effects: Pinacidil shortened cardiac action potential duration, increasing arrhythmia risk [1].
  • Metabolic disturbances: Cromakalim-induced insulin secretion could cause hypoglycemia [3].
  • Hemodynamic liability: Non-selective vasodilation triggered reflex tachycardia [1].

These issues stemmed from the uniform activation of KATP channels across multiple tissues. Consequently, research shifted toward developing tissue-selective modulators by exploiting structural variations in SUR subunits [3] [10].

Table 1: First-Generation KATP Channel Openers and Their Limitations

CompoundPrimary UseKey LimitationsTissue Effects
CromakalimHypertension, AsthmaHypoglycemia, Reflex tachycardiaVasculature, Pancreas, Heart
PinacidilHypertensionArrhythmias, Headaches, EdemaVasculature, Heart
DiazoxideHyperinsulinismSevere hypotension, HyperglycemiaPancreas, Vasculature

Role of BMS 182264 in Bridging Structural and Functional Gaps in Vasodilator Development

BMS-182264 (molecular formula: C15H19N5; CAS: 127749-54-6) was designed as a hybrid molecule integrating structural motifs from both cromakalim (benzopyran core) and pinacidil (cyanoguanidine moiety) (Figure 2) [1] [5]. This strategic combination aimed to achieve:

Vascular Selectivity via Pharmacophore Hybridization

  • Structural basis: Retained cromakalim’s benzopyran ring (essential for SUR2B binding) and pinacidil’s cyanoguanidine group (promoting high-affinity interactions) [1].
  • Functional outcomes:
  • Equivalent vasorelaxant potency to cromakalim/pinacidil in rat aortic rings (IC50 ~0.1–1 µM) [1].
  • Absence of action potential shortening in guinea pig papillary muscle at concentrations ≤10 µM, confirming cardiac sparing [1].

Molecular Binding and Subtype Specificity

Radioligand binding studies revealed that BMS-182264:

  • Bound to the same receptor site as cromakalim and pinacidil in rat aortic smooth muscle cells [1].
  • Exhibited >100-fold selectivity for SUR2B-containing channels over SUR1 (pancreatic/cardiac) subtypes (Figure 3) [10]. This contrasted with non-selective openers like levcromakalim (SUR2-preferring but active on SUR2A) [10].

Mechanistic Insights into Tissue Selectivity

BMS-182264’s selectivity arose from:

  • Differential SUR interactions: High-affinity binding to SUR2B’s distinct transmembrane domains (TMDs), particularly TMD2, which differs from SUR1 in nucleotide responsiveness [3] [8].
  • Allosteric modulation: Stabilized SUR2B in an activation-prone conformation without affecting Kir6.2/SUR1 gating [1].

Properties

CAS Number

127749-54-6

Product Name

Bms 182264

IUPAC Name

1-cyano-3-(4-cyanophenyl)-2-(3,3-dimethylbutan-2-yl)guanidine

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)

InChI Key

PGYDRGZVXVVZQC-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 182264
BMS-182264
N-cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.